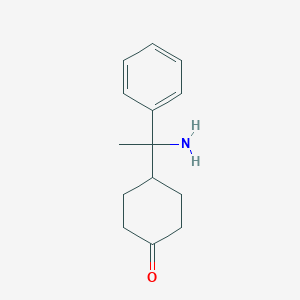

4-(1-Amino-1-phenyl-ethyl)-cyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

4-(1-amino-1-phenylethyl)cyclohexan-1-one |

InChI |

InChI=1S/C14H19NO/c1-14(15,11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-6,12H,7-10,15H2,1H3 |

InChI Key |

UMGJPRNLUMDDGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(=O)CC1)(C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Amino 1 Phenyl Ethyl Cyclohexanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone, two primary disconnections guide the synthetic strategy: the carbon-carbon (C-C) bond linking the cyclohexyl ring to the ethyl side chain, and the carbon-nitrogen (C-N) bond of the primary amine.

A primary retrosynthetic pathway involves disconnecting the C-C bond between the C4 of the cyclohexanone (B45756) ring and the ethyl side chain. This leads to a cyclohexanone-based synthon and a 1-amino-1-phenylethyl synthon. A second strategic disconnection targets the C-N bond at the chiral center, which simplifies the side chain to a 1-phenyl-1-hydroxyethyl or a related electrophilic precursor, with the amino group being introduced in a separate step.

| Disconnection Strategy | Resulting Synthons | Potential Synthetic Equivalents (Reagents) |

|---|---|---|

| C4(cyclohexyl)-C(ethyl) Bond | Cyclohexanone-4-cation/anion + 1-Amino-1-phenylethane anion/cation | 4-Halocyclohexanone, 4-Oxocyclohexyl triflate, 1-Amino-1-phenylethyl lithium |

| C(phenyl)-N Bond | α-Phenyl-α-aminoethyl cation + Nucleophilic nitrogen source | 1-(4-Oxocyclohexyl)-1-phenylethanone + Ammonia (B1221849) (via reductive amination) |

Key Precursors and Starting Materials

Based on the retrosynthetic analysis, several key precursors can be identified. The cyclohexanone moiety can be derived from readily available starting materials like cyclohexanone itself or 4-hydroxycyclohexanone. The 1-amino-1-phenylethyl side chain can be constructed from acetophenone (B1666503) or its derivatives.

Potential Precursors:

Cyclohexanone Derivatives: 4-Acetylcyclohexanone could serve as a direct precursor where the side chain is built upon the existing acetyl group. Alternatively, a protected 4-oxocyclohexanecarbaldehyde (B1338460) could be used. The synthesis of various functionalized cyclohexanones is well-documented, often involving reactions like the Diels-Alder reaction or functional group manipulations of simpler cyclic ketones. mdpi.com

Phenyl-containing Precursors: Acetophenone is a logical starting material for the side chain. It can be elaborated to introduce the additional methyl group and the amine.

Nitrogen Source: Ammonia or its equivalents, such as hydroxylamine (B1172632) or protected amine sources, are necessary for forming the primary amine.

Carbon-Carbon Bond Formation Strategies

The formation of the C-C bond between the cyclohexanone ring and the side chain is a critical step. Several established methodologies can be applied.

Grignard or Organolithium Addition: A Grignard reagent prepared from a 4-halocyclohexanone (with a protected ketone) could be added to a suitable electrophile, such as N-protected phenyl-ethylidene imine. Conversely, an organolithium reagent derived from a protected 1-amino-1-phenylethane could add to cyclohexanone.

Enolate Alkylation: The enolate of cyclohexanone can be alkylated. vanderbilt.edu However, achieving regioselectivity for C4-alkylation over C2-alkylation can be challenging. A more controlled approach would involve starting with a precursor that already has functionality at the 4-position, such as 4-acetylcyclohexanone. The enolate of the acetyl group could then be reacted with a phenyl-containing electrophile.

Wittig or Horner-Wadsworth-Emmons Reaction: A Wittig reagent derived from a 4-(phosphoniomethyl)cyclohexanone could react with acetophenone to form an alkene, which would then require further steps to install the amino group and correct oxidation state.

Nitrogen-Carbon Bond Formation Strategies

Introducing the primary amine is another key transformation. The choice of method often depends on the precursor available.

Reductive Amination: This is a powerful and common method for forming C-N bonds. researchgate.net A ketone precursor, such as 4-(1-phenyl-1-oxidoethyl)cyclohexanone, could be reacted with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form the target amine.

Strecker Synthesis: An adaptation of the Strecker synthesis could be envisioned, starting from 4-acetylcyclohexanone. unirioja.es Reaction with cyanide and ammonia, followed by hydrolysis, would generate an α-amino acid, which would then need to be decarboxylated.

Nucleophilic Substitution: A precursor with a suitable leaving group (e.g., a hydroxyl or halide) at the benzylic position could undergo substitution with a nitrogen nucleophile like azide, followed by reduction.

Enantioselective Synthetic Approaches

The target molecule possesses a stereocenter at the carbon atom bearing the phenyl and amino groups. Therefore, controlling the stereochemistry to obtain a single enantiomer is a significant synthetic challenge. Enantioselective synthesis can be achieved through methods such as using chiral auxiliaries or asymmetric catalysis. google.comnih.gov

Chiral Auxiliary-Mediated Syntheses

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

A potential approach could involve a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine from a ketone precursor. unirioja.es Nucleophilic addition of a methyl group (e.g., from methylmagnesium bromide) to this imine would proceed diastereoselectively, controlled by the stereocenter of the auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched primary amine.

| Step | Description | Key Reagents |

|---|---|---|

| 1. Chiral Imine Formation | Condensation of a ketone precursor with a chiral amine. | 4-Benzoylcyclohexanone, (S)-1-Phenylethylamine |

| 2. Diastereoselective Addition | Nucleophilic addition of a methyl group to the chiral imine. | Methylmagnesium bromide or Methyllithium (B1224462) |

| 3. Auxiliary Cleavage | Removal of the chiral auxiliary, typically by hydrogenolysis. | H₂, Palladium on carbon (Pd/C) |

Asymmetric Catalysis in C-C or C-N Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries.

Catalytic Asymmetric Reductive Amination: The reductive amination of a ketone precursor could be rendered asymmetric by using a chiral catalyst. For instance, chiral phosphoric acids derived from BINOL have been successfully used to catalyze the formation of chiral amines from imines. rsc.org

Catalytic Asymmetric Alkylation: If the synthesis proceeds via alkylation of an enolate, a chiral phase-transfer catalyst could be employed to deliver the alkylating agent to one face of the enolate preferentially, thereby establishing the stereocenter.

These catalytic methods offer elegant and atom-economical routes to the desired enantiomer of this compound.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. For the synthesis of this compound, α-amino acids are the most logical starting point from the chiral pool. mdpi.comunivie.ac.atnih.gov Specifically, a derivative of phenylalanine could serve as the precursor for the 1-amino-1-phenyl-ethyl moiety.

The general strategy would involve:

Modification of the Carboxylic Acid: The carboxylic acid group of the amino acid would be converted into a different functional group, such as an aldehyde, alcohol, or ketone, to enable chain elongation. researchgate.net

Carbon-Carbon Bond Formation: The modified amino acid derivative would then be coupled with a cyclohexanone synthon.

Final Transformations: Subsequent functional group manipulations would lead to the final target molecule.

This approach is advantageous as it directly installs the desired stereocenter from a low-cost, natural source, avoiding the need for asymmetric catalysis or chiral resolution. mdpi.comresearchgate.net The inherent chirality of the starting amino acid is used to control the stereochemistry of the final product. nih.gov

Diastereoselective Synthesis and Control

Given that this compound possesses at least two stereocenters (one on the cyclohexanone ring and one at the α-position to the amino and phenyl groups), controlling the relative stereochemistry (diastereoselectivity) is crucial. This can be achieved through either substrate-controlled or reagent-controlled methods.

Substrate-Controlled Diastereoselection

In substrate-controlled synthesis, the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction. mdpi.com If a chiral building block derived from the chiral pool is used, its stereocenter can influence the formation of new stereocenters. For instance, the addition of a nucleophile to a chiral imine derived from a phenylalanine precursor could proceed with facial selectivity dictated by the steric and electronic properties of the existing chiral center. nih.gov The bulky phenyl and amino groups would shield one face of the molecule, directing the incoming group to the opposite face, thus controlling the diastereoselectivity.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection employs a chiral reagent, auxiliary, or catalyst to influence the stereochemical outcome of the reaction, often irrespective of any existing chirality in the substrate. A common strategy for synthesizing related β-amino ketones involves the use of chiral auxiliaries or catalysts in Mannich-type reactions. organic-chemistry.orgresearchgate.net For example, a chiral catalyst could be used to mediate the addition of a cyclohexanone enolate to an imine derived from acetophenone, leading to the desired scaffold with high diastereoselectivity. The catalyst would form a transient chiral complex with the reactants, creating a stereochemically defined transition state that favors the formation of one diastereomer over the other.

Stereochemical Outcomes and Diastereomeric Ratios

The stereochemical outcome of a diastereoselective reaction is typically expressed as a diastereomeric ratio (d.r.). While specific data for the target compound is unavailable, studies on analogous reactions, such as the addition of organolithium reagents to chiral sulfinyl imines to produce amino ketones, have reported excellent diastereoselectivities. nih.gov The choice of reagents, solvents, and reaction temperature can significantly impact the diastereomeric ratio. For example, base-controlled diastereoselective syntheses of β-aminonitriles have shown that the choice of base (e.g., nBuLi vs. LHMDS) can invert the stereochemical outcome, providing either the syn or anti diastereomer selectively. nih.gov

Table 1: Illustrative Diastereomeric Ratios in Analogous Amino Ketone Syntheses (Note: This data is from reactions on similar structures, not the specific target compound)

| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (syn:anti or anti:syn) | Reference |

| Addition to Sulfinyl Imine | Benzaldehyde-derived sulfinyl imine + functionalized organolithium | N/A (Substrate control) | >95:5 | nih.gov |

| Mannich Reaction | Aromatic aldehyde, p-toluenesulfonamide, ketone | Quinidine thiourea | up to 98:2 | organic-chemistry.org |

| Base-controlled Nitrile Addition | Secondary alkane nitrile + aryl imine | nBuLi | 99:1 (anti) | nih.gov |

| Base-controlled Nitrile Addition | Secondary alkane nitrile + aryl imine | LHMDS | 1:99 (syn) | nih.gov |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for building molecular complexity. nih.govresearchgate.net The Mannich reaction is a classic three-component reaction that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound. nih.gov

A hypothetical MCR approach to this compound could involve a variation of the Mannich reaction. This might entail the reaction of 4-oxocyclohexanecarbaldehyde, ammonia (or a primary amine), and a phenyl Grignard or related organometallic reagent. However, a more plausible route would involve the reaction of acetophenone, an amine, and a suitable cyclohexanone derivative. The development of catalytic, asymmetric MCRs has become a powerful tool in modern organic synthesis for generating libraries of complex molecules efficiently. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgtandfonline.com Applying these principles to the synthesis of a pharmaceutical intermediate like this compound is crucial for sustainable manufacturing. worldpharmatoday.comnih.gov

Key green chemistry considerations would include:

Atom Economy: Utilizing reactions like MCRs that incorporate most of the atoms from the starting materials into the final product, thus minimizing waste. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. tandfonline.com

Catalysis: Employing catalytic reagents (including biocatalysts like enzymes) instead of stoichiometric reagents to reduce waste and improve reaction efficiency. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Using starting materials derived from renewable sources, such as amino acids from the chiral pool. worldpharmatoday.com

For example, a greener synthesis might involve a one-pot, three-component reaction catalyzed by a recyclable, biodegradable catalyst in an aqueous medium. rsc.org Such approaches not only reduce the environmental impact but can also lead to safer and more cost-effective manufacturing processes. tandfonline.com

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses have often relied on chlorinated solvents, which are now recognized as environmentally persistent and hazardous. In the context of synthesizing this compound, particularly through methods like reductive amination, a shift towards greener alternatives is essential.

Research into reductive amination processes has demonstrated that many reactions previously conducted in solvents like 1,2-dichloroethane (B1671644) (DCE) or chloroform (B151607) can be effectively carried out in more environmentally acceptable solvents. acsgcipr.org Alcohols, such as ethanol, are considered green solvents and have been successfully used for reductive aminations involving sodium borohydride (B1222165). Esters, particularly ethyl acetate (B1210297) (EtOAc), have also been identified as suitable replacements for chlorinated solvents in many instances. acsgcipr.org

Table 1: Comparison of Solvents for a Model Reductive Amination Reaction

| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns |

|---|---|---|---|

| 1,2-Dichloroethane (DCE) | Halogenated | 83.5 | Carcinogen, environmental pollutant |

| Dichloromethane (DCM) | Halogenated | 39.6 | Suspected carcinogen, volatile |

| Tetrahydrofuran (THF) | Ether | 66 | Peroxide formation, volatile |

| Ethanol | Alcohol | 78.4 | Flammable, but biodegradable |

| Ethyl Acetate (EtOAc) | Ester | 77.1 | Flammable, but less toxic than halogenated solvents |

This table presents a generalized comparison of solvents relevant to the synthesis of amino ketones.

Atom Economy Considerations

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acsgcipr.org A higher atom economy signifies a more sustainable process with less waste generation.

For the synthesis of this compound, a multi-component reaction such as the Mannich reaction represents a highly atom-economical approach. researchgate.netorgchemres.orgwikipedia.org In a hypothetical one-pot, three-component synthesis, cyclohexanone, a suitable phenyl-ethyl-amine precursor, and an aldehyde could combine to form the target molecule with minimal byproducts. Such reactions, by their nature, maximize the incorporation of reactant atoms into the final product.

Reductive amination is also considered a greener alternative to traditional SN2-type alkylations for amine synthesis, partly due to improved atom economy. acsgcipr.org It avoids the use of leaving groups and the stoichiometric formation of salt byproducts that are common in alkylation reactions. For example, the catalytic hydrogenation of an imine intermediate, formed from the condensation of the appropriate ketone and amine, would ideally produce only water as a byproduct, leading to a very high atom economy.

Table 2: Theoretical Atom Economy for a Hypothetical Mannich Reaction

| Reactant | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Cyclohexanone | C₆H₁₀O | 98.14 |

| 1-Phenyl-ethanamine | C₈H₁₁N | 121.18 |

| Formaldehyde | CH₂O | 30.03 |

| Total Reactant Mass | 249.35 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₄H₁₉NO | 217.31 |

| Byproduct | Formula | Molecular Weight ( g/mol ) |

| Water | H₂O | 18.02 |

| Atom Economy % | | (217.31 / 249.35) * 100 = 87.1% |

This table illustrates a hypothetical calculation and does not represent an established synthesis.

Catalyst Design for Sustainable Synthesis

The design of catalysts is paramount for developing sustainable synthetic routes, focusing on efficiency, selectivity, and reusability while minimizing toxicity. For a chiral molecule like this compound, enantioselective catalysis is crucial for producing the desired stereoisomer.

Sustainable catalyst design emphasizes several key areas:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. For reductive amination steps, supported metal catalysts like palladium on carbon (Pd/C) are widely used. wikipedia.org A palladium hydroxide (B78521) on carbon catalyst (Pd(OH)₂/C) has been effectively used in a continuous-flow system for N-arylation reactions involving cyclohexanones, demonstrating high turnover frequency and long-term stability. nih.gov

Earth-Abundant Metals: Replacing precious metal catalysts (like palladium, rhodium) with catalysts based on more abundant and less toxic metals, such as nickel or copper, is a significant goal in green chemistry. orgchemres.orgwikipedia.org

Organocatalysis: The use of small organic molecules as catalysts avoids the use of metals altogether. Chiral amines and their derivatives, such as those derived from binaphthol or cinchona alkaloids, have been designed to catalyze asymmetric reactions, including the synthesis of chiral amino ketones. rsc.orgnih.gov These catalysts can offer high levels of stereocontrol under mild reaction conditions.

Biocatalysis: Enzymes, such as imine reductases, offer exceptional selectivity for the synthesis of chiral amines and operate under mild, aqueous conditions. wikipedia.org While specific enzymes for the target molecule may not be readily available, the field of enzyme engineering is rapidly advancing to create bespoke biocatalysts for specific transformations.

The development of a truly sustainable synthesis for this compound would likely involve a heterogeneous, recyclable, or organocatalytic system that operates in a green solvent with high atom economy.

Table 3: Comparison of Catalyst Types for Sustainable Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Heterogeneous Metal | Pd/C, Ni-based catalysts | Easy separation and recycling, high activity | Often rely on precious metals, potential for metal leaching |

| Homogeneous Metal | Rh-diphosphine complexes | High selectivity and activity, well-understood mechanisms | Difficult to separate from product, often use precious metals |

| Organocatalysts | Proline, Cinchona alkaloids | Metal-free, low toxicity, high stereoselectivity | Can require higher catalyst loadings than metal catalysts |

Advanced Structural Characterization and Stereochemical Elucidation of 4 1 Amino 1 Phenyl Ethyl Cyclohexanone

Spectroscopic Analysis for Structural Confirmation and Stereochemistry

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

The absence of IR and Raman spectra for 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone makes it impossible to identify the characteristic vibrational frequencies of its functional groups, such as the carbonyl group of the cyclohexanone (B45756) ring, the amino group, and the aromatic phenyl group. This data would also be invaluable for gaining insights into the molecule's conformational preferences.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of the molecule. rigaku.com

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical first step. Several methods can be employed for a moderately polar organic compound like this compound. muohio.edu The key is to achieve slow supersaturation of a solution to allow for ordered crystal growth. mit.edu

Commonly successful techniques include:

Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a controlled environment. tamu.eduufl.edu

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. ufl.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled down slowly, often in an insulated container like a Dewar flask, to promote the formation of large, well-ordered crystals. mit.eduuni-marburg.de

| Method | Description | Suitable Solvents / Anti-solvents |

|---|---|---|

| Slow Evaporation | Solvent is slowly removed from a saturated solution via evaporation. tamu.edu | Ethanol, Acetone, Acetonitrile (B52724), Ethyl Acetate (B1210297) |

| Vapor Diffusion | An anti-solvent vapor diffuses into the compound's solution, inducing precipitation. | Solvent: Methanol (B129727), THF; Anti-solvent: Diethyl ether, Hexane ufl.edu |

| Slow Cooling | Crystallization is induced by slowly lowering the temperature of a saturated solution. mit.edu | Isopropanol, Toluene |

Once a suitable crystal is mounted on a diffractometer, it is cooled to a low temperature (typically around 100 K) to minimize thermal motion and potential radiation damage. Monochromatic X-rays, often from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, are directed at the crystal. The diffracted X-rays are recorded by a detector as a series of reflections at different orientations of the crystal.

The collected data are then processed, which involves integrating the reflection intensities and applying corrections for factors like Lorentz and polarization effects. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined using least-squares methods to optimize the atomic coordinates, and thermal parameters to best fit the experimental diffraction data.

| Parameter | Typical Value / Description |

|---|---|

| Chemical formula | C15 H21 N O |

| Formula weight | 231.34 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic (Hypothetical) |

| Space group | P2₁ (Chiral Space Group) |

| Data / restraints / parameters | ~3000 / 0 / ~200 |

| Goodness-of-fit on F² | ~1.05 |

| Final R indices [I > 2σ(I)] | R1 = ~0.04, wR2 = ~0.09 |

| Absolute structure parameter | ~0.0(1) |

The refined crystal structure reveals the precise solid-state conformation of the molecule. For this compound, the cyclohexanone ring is expected to adopt a stable chair conformation. researchgate.net The bulky 1-amino-1-phenyl-ethyl substituent at the C4 position will preferentially occupy the equatorial position to minimize steric hindrance (A-value).

For a chiral molecule crystallizing in a non-centrosymmetric space group, X-ray crystallography can unambiguously determine the absolute configuration. wikipedia.org This is achieved by utilizing the phenomenon of anomalous dispersion. cam.ac.uk When the X-ray wavelength is near an absorption edge of an atom in the crystal, the atom's scattering factor gains a small imaginary component. ias.ac.in

This effect breaks Friedel's Law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of atoms are equal. In the presence of anomalous scattering, I(hkl) ≠ I(-h-k-l). mit.edu By carefully measuring the intensities of these "Friedel pairs," one can determine the correct enantiomer. The result is typically reported as the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure. mit.edu Modern techniques allow for the reliable determination of absolute configuration even for molecules containing only light atoms (C, H, N, O). mit.edu

Conformational Analysis of the Cyclohexanone Ring System

Chair-Boat Interconversion Dynamics

The cyclohexanone ring, like cyclohexane (B81311) itself, is not planar and exists in a dynamic equilibrium between various non-planar conformations to alleviate angle and torsional strain. The most stable and predominant conformation is the chair form. masterorganicchemistry.com However, the ring possesses significant conformational mobility, undergoing a rapid "ring flip" or "chair-chair interconversion" at room temperature. vu.nl

This process involves passing through several higher-energy intermediate conformations. Starting from one chair conformation, the ring transitions through a high-energy half-chair state to a twist-boat conformation. masterorganicchemistry.com The twist-boat is a local energy minimum, more stable than the true boat form, which represents an energy maximum on the interconversion pathway due to eclipsing interactions and steric repulsion between "flagpole" hydrogens. vu.nl From the twist-boat, the ring can revert to the original chair or proceed through another half-chair intermediate to the inverted chair conformation. In this inverted chair, all formerly axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org

| Conformation | Relative Energy (kcal/mol) | Characteristics |

|---|---|---|

| Chair | 0 | Most stable; all C-C bonds are staggered. |

| Twist-Boat | ~5.5 | Local energy minimum; avoids flagpole interactions. |

| Boat | ~6.9 | Energy maximum; features flagpole steric strain and eclipsed bonds. |

| Half-Chair | ~10 | Highest energy transition state. |

This interactive table summarizes the relative energies of principal cyclohexane conformations. Data is based on values for unsubstituted cyclohexane. masterorganicchemistry.com

For substituted cyclohexanes, the two chair conformations resulting from a ring flip are often no longer energetically equivalent. libretexts.org In the case of this compound, the large substituent at the C4 position profoundly influences the conformational equilibrium. Bulky substituents generally prefer to occupy the more spacious equatorial position to minimize unfavorable steric interactions with axial hydrogens on the same side of the ring (at positions C2 and C6 relative to C4). youtube.com These repulsive steric interactions are known as 1,3-diaxial interactions. youtube.com

The energetic preference for the equatorial position is quantified by the conformational free energy difference, or "A-value," which represents the energy penalty for a substituent being in the axial position. Larger A-values signify a stronger preference for the equatorial position. Given the considerable size of the 1-amino-1-phenyl-ethyl group, which combines a phenyl ring, an amino group, and a methyl group on a quaternary carbon, its A-value is expected to be very large. This leads to a conformational equilibrium that overwhelmingly favors the chair conformation where this substituent is in the equatorial position. libretexts.org The diaxial conformer, with the bulky group in the axial position, would be highly unstable and constitute a negligible fraction of the conformational population at equilibrium. youtube.com

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.24 - 0.28 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -OH | 0.87 - 1.0 |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C₆H₅ (Phenyl) | 2.8 - 3.1 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

This interactive table presents the A-values for various common substituents, illustrating the energetic cost of placing them in an axial position on a cyclohexane ring. The 1-amino-1-phenyl-ethyl group is expected to have a very high A-value due to its significant steric bulk.

Preferred Conformations of the 1-Amino-1-phenyl-ethyl Moiety

With the bulky substituent firmly established in the equatorial position, its internal conformational freedom becomes the next point of analysis. The orientation of the 1-amino-1-phenyl-ethyl group is determined by rotation around the single bond connecting it to the cyclohexanone ring. This rotation is not free but is hindered by steric interactions between the components of the substituent (the phenyl, amino, and methyl groups) and the ring itself.

Computational and spectroscopic studies on similar phenyl-substituted systems, such as 1-phenyl-2-propanone, indicate that the lowest energy conformations are those that minimize steric clash. nih.gov For this compound, the moiety will likely adopt a staggered conformation relative to the ring. The most stable rotamer would orient the largest group (phenyl) and the smallest group (methyl) to minimize interactions with the cyclohexane ring. Specifically, the phenyl group is likely to be positioned away from the ring to avoid steric repulsion with the equatorial hydrogens on the adjacent carbons of the cyclohexanone ring. youtube.com The rotational barrier for a phenyl group can be significant, depending on the steric hindrance imposed by neighboring groups. mdpi.comcomporgchem.com The precise dihedral angle will be a balance between minimizing these steric repulsions and potential weak, stabilizing interactions.

Intramolecular Interactions and Hydrogen Bonding Affecting Conformation

A particularly compelling feature of this compound is the potential for intramolecular hydrogen bonding. nih.gov An intramolecular hydrogen bond can form between the hydrogen atom of the amino group (the donor) and the lone pair of electrons on the carbonyl oxygen of the cyclohexanone ring (the acceptor). nih.gov

For such an interaction to occur, the substituent must be in the axial position, allowing the amino and carbonyl groups to come into close proximity. This would form a stable six-membered pseudo-ring structure. However, this requirement is in direct opposition to the strong steric preference for the substituent to be in the equatorial position.

The existence of this molecule would therefore be governed by a delicate balance:

Equatorial Conformer: Sterically favored, minimizing 1,3-diaxial interactions. In this conformation, the amino and carbonyl groups are too far apart for a direct intramolecular hydrogen bond.

Axial Conformer: Sterically disfavored due to severe 1,3-diaxial strain, but potentially stabilized by an N-H···O=C intramolecular hydrogen bond.

The strength of a typical N-H···O hydrogen bond can range from 1 to 5 kcal/mol. mdpi.com If the stabilization energy gained from forming the intramolecular hydrogen bond is substantial, it could partially offset the steric penalty of the axial conformation. However, given the extreme bulk of the 1-amino-1-phenyl-ethyl group, it is highly probable that the steric destabilization of the axial conformer would far outweigh the stabilization from the hydrogen bond. Therefore, while the potential for this interaction exists, the molecule is expected to exist almost exclusively in the equatorial conformation where no such intramolecular hydrogen bond is formed. Experimental techniques like NMR spectroscopy in different solvents could elucidate the presence and strength of any minor, hydrogen-bond-stabilized axial conformer. unito.it

| Parameter | Description | Expected Trend for N-H···O=C Bond |

|---|---|---|

| Donor Group | Amino (-NH₂) | Primary amine |

| Acceptor Group | Carbonyl (C=O) | Ketone oxygen |

| Required Conformation | Axial Substituent | Geometrically necessary for proximity |

| Energetic Cost | High Steric Strain | Large 1,3-diaxial interactions |

| Energetic Gain | Hydrogen Bond Energy | Typically 1-5 kcal/mol |

| Predicted Outcome | Equatorial conformer dominates | Steric hindrance likely overcomes H-bond stabilization. |

This interactive table outlines the factors influencing the potential formation of an intramolecular hydrogen bond in this compound.

Reactivity and Reaction Pathways of 4 1 Amino 1 Phenyl Ethyl Cyclohexanone

Reactions Involving the Cyclohexanone (B45756) Carbonyl Group

The carbonyl carbon of the cyclohexanone ring is sp²-hybridized and electrophilic, making it a prime target for nucleophilic attack. The presence of the bulky 4-(1-Amino-1-phenyl-ethyl) substituent significantly influences the stereochemical outcome of these reactions by affecting the conformational equilibrium of the six-membered ring and by creating steric hindrance that directs the approach of incoming nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. This process changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), creating a new stereocenter. The stereoselectivity of this addition is a key consideration, particularly in substituted cyclic systems. libretexts.org

The reduction of the cyclohexanone carbonyl to a hydroxyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common transformation. The stereochemical course of the reaction depends on the trajectory of the incoming hydride nucleophile, which can approach from either the axial or equatorial face of the carbonyl group. acs.org

Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the axial bonds on the ring. This pathway is generally favored by small, unhindered nucleophiles as it avoids steric clashes with the equatorial hydrogens at the C2 and C6 positions during its approach. This leads to the formation of an equatorial alcohol, which is typically the thermodynamically more stable product. acs.orggatech.edu

Equatorial Attack: The nucleophile approaches from the side, along the plane of the ring. This pathway is often sterically hindered by the axial hydrogens at the C2 and C6 positions. However, very bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride), are forced to attack from the less hindered equatorial face, leading to the formation of an axial alcohol. acs.orgtamu.edu

For 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone, the large substituent at the C4 position will predominantly occupy the equatorial position to minimize steric strain, locking the ring in a specific chair conformation. The facial selectivity of the hydride reduction will then be determined by the size of the reducing agent.

| Reagent | Predominant Attack | Major Product (Diastereomer) | Illustrative Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride (NaBH₄) | Axial | trans-4-(1-Amino-1-phenyl-ethyl)-cyclohexanol | >85:15 |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-4-(1-Amino-1-phenyl-ethyl)-cyclohexanol | >90:10 |

| L-Selectride® | Equatorial | cis-4-(1-Amino-1-phenyl-ethyl)-cyclohexanol | <5:95 |

The addition of carbon nucleophiles, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to the carbonyl group allows for the formation of new carbon-carbon bonds, yielding tertiary alcohols. pearson.comlibretexts.org The stereoselectivity of these additions is also governed by steric factors.

Similar to hydride reagents, the size of the incoming organometallic nucleophile plays a crucial role. Small reagents like methylmagnesium bromide or methyllithium (B1224462) are expected to favor axial attack, leading to the equatorial alcohol. Larger reagents, such as phenyllithium (B1222949) or isopropylmagnesium chloride, will experience greater steric hindrance from the axial hydrogens, potentially leading to an increased proportion of the axial alcohol product via equatorial attack. acs.orgwikipedia.org

| Reagent | Predominant Attack | Major Product | Illustrative Diastereomeric Ratio (Equatorial-OH : Axial-OH) |

| Methylmagnesium Bromide (MeMgBr) | Axial | 1-Methyl-trans-4-(1-amino-1-phenyl-ethyl)-cyclohexanol | ~80:20 |

| Phenyllithium (PhLi) | Axial/Equatorial | 1-Phenyl-trans-4-(1-amino-1-phenyl-ethyl)-cyclohexanol | ~60:40 |

| Isopropylmagnesium Chloride (iPrMgCl) | Equatorial | 1-Isopropyl-cis-4-(1-amino-1-phenyl-ethyl)-cyclohexanol | ~25:75 |

Ketones react with secondary amines (e.g., pyrrolidine (B122466), morpholine) under acid catalysis to form enamines. masterorganicchemistry.com Enamines are neutral, highly reactive equivalents of enolates and serve as powerful carbon nucleophiles in subsequent reactions. The nitrogen atom's lone pair increases the electron density of the double bond, making the α-carbon particularly nucleophilic. masterorganicchemistry.com

For unsymmetrical ketones, enamine formation can result in two different regioisomers. The thermodynamically more stable enamine is the one with the more substituted double bond, while the kinetically favored product is the one with the less substituted double bond, formed by removing a more accessible proton. youtube.com

In the case of this compound, the molecule is symmetrical with respect to the carbonyl group. The α-carbons at C2 and C6 are chemically equivalent. Therefore, the deprotonation can occur on either side to form a single, symmetrical enamine regioisomer, and regioselectivity is not a factor.

The nucleophilic α-carbon of the enamine can react with a variety of electrophiles, most notably in alkylation and acylation reactions (the Stork enamine synthesis). masterorganicchemistry.comhacettepe.edu.tr After the C-C bond formation, the resulting iminium salt is hydrolyzed to regenerate the carbonyl group, yielding an α-substituted ketone.

The stereochemistry of the reaction is determined by the direction of the electrophile's approach to the enamine double bond. The bulky 4-substituent would likely direct the incoming electrophile to the opposite face of the ring (an anti attack) to minimize steric interactions, leading predominantly to the trans product. youtube.com

| Secondary Amine | Electrophile | Hydrolyzed Product | Illustrative Yield (%) | Illustrative Diastereomeric Ratio (trans:cis) |

| Pyrrolidine | Methyl Iodide (CH₃I) | 2-Methyl-4-(1-amino-1-phenyl-ethyl)-cyclohexanone | ~85 | >90:10 |

| Morpholine | Benzyl Bromide (BnBr) | 2-Benzyl-4-(1-amino-1-phenyl-ethyl)-cyclohexanone | ~80 | >90:10 |

| Pyrrolidine | Acetyl Chloride (CH₃COCl) | 2-Acetyl-4-(1-amino-1-phenyl-ethyl)-cyclohexanone | ~75 | >85:15 |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl group of the cyclohexanone ring is a primary site for nucleophilic attack, leading to a variety of condensation products.

With nitrogen nucleophiles, such as primary amines, this compound is expected to form imines, also known as Schiff bases. libretexts.orgjove.com This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. jove.com The reaction is reversible and the equilibrium can be shifted towards the product by removing the water formed during the reaction. wikipedia.org The rate of imine formation is typically optimal under mildly acidic conditions (around pH 5). libretexts.orglumenlearning.com

Reaction with oxygen nucleophiles, like alcohols, in the presence of an acid catalyst, will lead to the formation of ketals. libretexts.orgopenstax.org For instance, the reaction with two equivalents of methanol (B129727) would yield a dimethyl ketal. libretexts.org This process involves the initial formation of a hemiketal, which is then protonated and loses water to form an oxonium ion. openstax.org A subsequent attack by a second alcohol molecule on this intermediate leads to the final ketal product. openstax.org The reaction is also reversible and can be driven to completion by the removal of water. libretexts.orgopenstax.org

| Nucleophile Type | Reactant | Product | Key Conditions |

|---|---|---|---|

| Nitrogen Nucleophile | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid Catalyst (e.g., H⁺), Removal of Water |

| Oxygen Nucleophile | Alcohol (R-OH) | Ketal | Acid Catalyst (e.g., HCl), Removal of Water |

Reactions Involving the Amino Group

The primary amino group on the side chain offers another focal point for a variety of chemical transformations, including alkylation, acylation, and the formation of imine and amide derivatives.

Alkylation and Acylation of the Amine

Alkylation: The direct alkylation of the primary amino group with alkyl halides can be challenging due to the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com For sterically hindered primary amines, such as the one in the title compound, this issue might be somewhat mitigated. acs.orgnih.gov However, for more controlled mono-alkylation, reductive amination is generally the preferred method. masterorganicchemistry.com

Acylation: In contrast, acylation of the primary amine to form an amide is a more straightforward and high-yielding reaction. youtube.com This can be achieved using various acylating agents like acyl chlorides or acid anhydrides. libretexts.org The resulting amide bond is a stable functional group. A plethora of methods exist for amide synthesis, including those that proceed under mild conditions. organic-chemistry.orgnih.govacs.orgresearchgate.net

Formation of Imine and Amide Derivatives

As mentioned, the primary amino group can react with aldehydes or ketones to form imines. This is a condensation reaction analogous to the reaction of the ketone part of the molecule with other amines. masterorganicchemistry.com

The formation of amide derivatives through acylation is a fundamental transformation of the amino group. libretexts.org This reaction is not only a method for functionalization but also serves as a common protecting group strategy for amines in multi-step syntheses.

Stereoselective Amine Functionalization

Given that the carbon atom to which the amino group is attached is a stereocenter, stereoselective functionalization is a key consideration. The synthesis of chiral amines is a significant area of research in organic chemistry. nih.govsemanticscholar.org Methods for achieving this include:

Catalytic Asymmetric Synthesis: Utilizing chiral catalysts, such as those based on transition metals or chiral aldehydes, to introduce new functional groups in a stereocontrolled manner. acs.orgnih.gov

Enzymatic Reactions: Biocatalysts, particularly transaminases, are highly effective for the stereoselective synthesis of chiral amines from prochiral ketones. nih.gov

Chiral Auxiliaries: Employing a removable chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its cleavage to reveal the desired chiral amine. thieme-connect.com

These strategies allow for the preparation of enantiomerically enriched derivatives of this compound. researchgate.netresearcher.life

Functionalization of the Cyclohexane (B81311) Ring System

The cyclohexane ring, specifically the carbons alpha to the carbonyl group, can be selectively functionalized.

Alpha-Halogenation and Subsequent Transformations

The alpha-hydrogens of the cyclohexanone ring are acidic and can be substituted with halogens (Cl, Br, I) under either acidic or basic conditions. libretexts.orgmsu.edu

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate. openstax.orglibretexts.org It is generally the preferred method for achieving mono-halogenation, as the introduction of the first halogen deactivates the enol towards further reaction. libretexts.org

Base-Promoted Halogenation: This pathway involves an enolate intermediate. It is often difficult to control and can lead to polyhalogenation because the electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens. libretexts.orgyoutube.com

The resulting α-halo ketone is a versatile synthetic intermediate that can undergo various subsequent transformations: wikipedia.orgnih.gov

Nucleophilic Substitution: The halogen at the alpha position is highly susceptible to displacement by a wide range of nucleophiles via an SN2 mechanism. libretexts.orgjove.com

Elimination: Treatment with a base can lead to dehydrohalogenation, forming an α,β-unsaturated ketone. openstax.org

Favorskii Rearrangement: In the presence of a strong base, such as an alkoxide, α-halo ketones can undergo a characteristic rearrangement to form a carboxylic acid derivative (e.g., an ester), often with ring contraction. libretexts.org

Reductive Dehalogenation: The halogen can be removed using various reducing agents to either regenerate the parent ketone or to form an enolate in a site-specific manner, which can then be reacted with other electrophiles. wikipedia.org

| Transformation of α-Halo Ketone | Reagent(s) | Product Type |

|---|---|---|

| Nucleophilic Substitution (SN2) | Various Nucleophiles (e.g., R₂NH, RS⁻) | α-Substituted Ketone |

| Elimination (Dehydrohalogenation) | Base (e.g., Pyridine) | α,β-Unsaturated Ketone |

| Favorskii Rearrangement | Strong Base (e.g., NaOR) | Carboxylic Acid Ester (with ring contraction) |

| Reductive Dehalogenation | Reducing Agent (e.g., Zn/HOAc) | Ketone |

Regioselective Functionalization of Ring Positions

The cyclohexanone ring of this compound presents multiple sites for regioselective modification. The primary reactive centers are the carbonyl carbon and the adjacent α-carbons (positions 3 and 5). The strategic manipulation of these positions is crucial for elaborating the molecular framework.

The carbonyl group can undergo a variety of transformations. For instance, it is susceptible to nucleophilic attack, leading to the formation of alcohols via reduction or tertiary carbinols through the addition of organometallic reagents. Dehydrogenative reactions involving the cyclohexanone moiety can also be employed to construct N-functionalized 2-aminophenols, demonstrating a pathway to aromatize the ring system under oxidative conditions. nih.gov

The α-carbons are readily deprotonated under basic conditions to form an enolate. This enolate is a powerful nucleophile that can participate in a range of bond-forming reactions. Alkylation, acylation, and condensation reactions, such as the aldol (B89426) or Mannich reactions, can be precisely controlled at these positions. The regioselectivity of enolate formation can be directed by the choice of base and reaction conditions, allowing for selective functionalization at either the kinetic or thermodynamic position.

Furthermore, the primary amine in the side chain can be temporarily protected to prevent its interference in reactions targeting the ring. This protection-deprotection strategy enables a broader scope of synthetic manipulations on the cyclohexanone core before subsequent reactions involving the amino group.

Table 1: Potential Regioselective Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 3- or 5-Alkyl-cyclohexanone derivative |

| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone | α,β-Unsaturated ketone (after dehydration) |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | 1,4-Disubstituted cyclohexylamine |

| Dehydrogenative Aromatization | Oxidant (e.g., TEMPO), Amine | N-functionalized 2-aminophenol (B121084) derivative nih.gov |

| Grignard Reaction | R-MgBr, Ether | 1-Alkyl-1-hydroxycyclohexane derivative |

Cyclization Reactions and Heterocycle Formation Utilizing this compound

The dual functionality of this compound makes it an ideal substrate for the synthesis of nitrogen-containing heterocycles. Both intramolecular and intermolecular cyclization strategies can be employed to construct a variety of ring systems, including medicinally relevant pyrrolidine and piperidine (B6355638) scaffolds, as well as more complex fused and polycyclic architectures.

Intramolecular Cyclizations Leading to Fused Systems

Intramolecular reactions between the distal amino group and the ketone functionality (or its derivatives) can lead to the formation of bicyclic or spirocyclic fused systems. A primary pathway involves the formation of an enamine or imine from the ketone, which can then undergo a subsequent cyclization reaction. For example, activation of an α-carbon followed by nucleophilic attack from the side-chain amine can forge a new ring, resulting in a fused heterocyclic system. Such strategies are fundamental in the target-oriented synthesis of novel annulation products. nih.gov

The synthesis of fused five-membered iridaazacycles has been demonstrated through the ortho-metallation of N-lithiated imine reagents, a process that highlights how intramolecular C-H activation can lead to fused systems. nih.gov While not a direct analogue, this principle of intramolecular cyclization following imine formation can be conceptually applied. The reaction of the internal amine and ketone can form a bicyclic iminium ion, which, upon further transformation, could yield fused scaffolds like indenoindoles or other tetracyclic systems. nih.gov

Intermolecular Cycloaddition Reactions

The cyclohexanone moiety can be leveraged in intermolecular cycloaddition reactions to build complex molecular architectures. By converting the ketone into a reactive intermediate, such as an enolate, enamine, or a diene, it can participate as a component in reactions like the Diels-Alder cycloaddition. For instance, the Diels-Alder reaction of related α-nitrocinnamate systems with dienes efficiently produces highly functionalized cyclohexene (B86901) and cyclohexanone derivatives. mdpi.com

Similarly, the amine functionality can be transformed into a 1,3-dipole, such as an azomethine ylide, which can then undergo [3+2] cycloaddition with a suitable dipolarophile. This approach is a classic method for constructing five-membered nitrogen heterocycles. nih.gov Photoinduced cycloadditions, including [3σ + 2σ] and [4+2] reactions, offer another modern avenue for constructing unique bicyclic systems, such as aminobicyclo[3.1.1]heptanes, from strained ring systems and amines. nih.govnih.gov These strategies showcase the potential for this compound to serve as a precursor to complex, sp³-rich scaffolds through intermolecular cycloadditions. nih.gov

Synthesis of Pyrrolidine and Piperidine Derivatives

The synthesis of pyrrolidine and piperidine rings is a cornerstone of medicinal chemistry, and substrates like this compound are valuable starting points. nih.govontosight.ainih.gov

Piperidine Synthesis: The most direct route to piperidine derivatives from the cyclohexanone core is through reductive amination. prepchem.com This reaction involves the condensation of the ketone with an external primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine, thereby forming a piperidine ring if the external amine contains another nucleophilic group for a second cyclization, or functionalizing the ring with an amino group. A series of 4-amino cyclohexanes and 4-substituted piperidines have been prepared and evaluated for biological activity, demonstrating the utility of this scaffold. nih.gov The synthesis of various substituted piperidines often relies on the cyclization or hydrogenation of pyridine (B92270) precursors, but direct construction from cyclohexanones remains a powerful strategy. nih.govchemrevlett.com

Pyrrolidine Synthesis: The formation of a five-membered pyrrolidine ring can be achieved through several synthetic strategies. wikipedia.orgorganic-chemistry.org One potential pathway involves a ring contraction of the cyclohexanone ring under specific photochemical conditions. nih.gov Alternatively, cascade reactions can be designed where the existing functional groups participate in the formation of the N-heterocyclic ring. wikipedia.org Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds represents another advanced method for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines, a strategy that could potentially be adapted. organic-chemistry.org

Table 2: Selected Cyclization Methodologies for Heterocycle Synthesis

| Heterocycle | Reaction Type | Key Intermediate/Reagent | Reference |

|---|---|---|---|

| Piperidine | Reductive Amination | Primary Amine, Reducing Agent | prepchem.com |

| Piperidine | Alder-ene Reaction | 1,7-Dienes, Nickel Catalyst | nih.gov |

| Pyrrolidine | Ring Contraction | Pyridine, Silylborane, Light | nih.gov |

| Pyrrolidine | Nitrene Insertion | O-benzoylhydroxylamine, Rhodium Catalyst | organic-chemistry.org |

| Fused Systems | Domino Annulation | 2-Isothiocyanato-1-indanones | nih.gov |

Formation of Polycyclic Nitrogen-Containing Scaffolds

Building upon the initial formation of heterocyclic rings, this compound can be a precursor to complex polycyclic nitrogen-containing scaffolds. mdpi.com These intricate structures are often found in natural products and pharmaceutically active molecules. The synthesis of such frameworks typically involves sequential or cascade reactions that build additional rings onto the initial heterocyclic core.

For example, a piperidine ring could first be constructed from the cyclohexanone moiety. The pendant 1-amino-1-phenyl-ethyl group could then be utilized in a subsequent cyclization step, such as a Pictet-Spengler or Bischler-Napieralski type reaction, to fuse an additional aromatic or heterocyclic ring, leading to a polycyclic system. The synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (PAHs), often with unique bowl-shaped structures, showcases the drive to create complex, functional molecules. researchgate.netrsc.org The strategic N-functionalization and cyclization of various heterocyclic precursors like pyrazoles and triazoles are key to developing new energetic and material frameworks, illustrating the broad potential for elaborating nitrogen-containing systems. researchgate.net

Computational and Theoretical Studies of 4 1 Amino 1 Phenyl Ethyl Cyclohexanone

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a primary method for investigating the geometric and electronic properties of molecules similar to 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone. The B3LYP functional, combined with a basis set such as 6-31G*, is a common choice for optimizing the molecular geometry of organic compounds, including substituted cyclohexanones. This approach allows for the determination of stable three-dimensional arrangements of atoms.

For related molecules, DFT calculations have been successfully used to analyze structural parameters. For instance, studies on other phenyl-substituted cyclohexanes have employed DFT to understand their conformational preferences. While specific data for the title compound is not available, a hypothetical DFT study would likely focus on bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the amino-phenyl-ethyl substituent relative to the cyclohexanone (B45756) ring. The electronic structure analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity.

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of accuracy for energy calculations compared to DFT. Methods like Møller-Plesset perturbation theory (MP2) are often used for this purpose. While computationally more demanding, these methods are valuable for refining the energy differences between various conformations of a molecule. For a flexible molecule like this compound, high-level energy calculations would be crucial for accurately determining the relative stabilities of different conformers.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of both DFT and ab initio calculations, balancing accuracy with computational cost. For a molecule of this size, a Pople-style basis set like 6-31G(d,p) would offer a reasonable compromise. This basis set includes polarization functions (d,p) that are important for describing the bonding in molecules with heteroatoms like oxygen and nitrogen. Larger basis sets, such as those from the Dunning's correlation-consistent series (e.g., cc-pVTZ), could provide more accurate results but at a significantly higher computational expense. The efficiency of these calculations would depend on the chosen level of theory and the size of the basis set, with more complex calculations requiring substantial computational resources.

Conformational Landscape Exploration

The conformational flexibility of the cyclohexanone ring and the rotatable bonds in the substituent make the conformational landscape of this compound potentially complex.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) is essential for understanding the conformational preferences of a molecule. This involves systematically changing key dihedral angles and calculating the corresponding energy to identify stable and transition state structures. For this compound, the key torsions would include those around the bond connecting the substituent to the cyclohexanone ring and the bonds within the ethyl-phenyl-amino group. The resulting PES would reveal the energy barriers between different conformations and the most likely shapes the molecule will adopt.

Identification of Global and Local Minima Conformations

From the potential energy surface, various stable conformations, corresponding to local energy minima, can be identified. The conformation with the lowest energy is the global minimum. For this molecule, different chair and boat conformations of the cyclohexanone ring, combined with various orientations of the bulky substituent, would lead to a range of possible conformers. The relative energies of these minima would determine their population at a given temperature. Computational studies on analogous structures, such as 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the orientation of substituents on a cyclohexane (B81311) ring significantly influences the stability of different conformers. nih.gov A thorough computational analysis would be required to determine the specific global and local minima for this compound.

Influence of Solvent Effects on Conformation

The conformation of this compound is significantly influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. nih.gov In the gas phase, intramolecular hydrogen bonding and steric interactions are the primary determinants of the most stable conformation. However, in solution, the solvent can modulate these interactions.

For instance, polar solvents are expected to stabilize conformations with larger dipole moments. The cyclohexane ring in this compound likely exists in a chair conformation, which is the most stable arrangement for six-membered rings. ustc.edu.cn The bulky 1-amino-1-phenyl-ethyl substituent would preferentially occupy the equatorial position to minimize steric hindrance. researchgate.net However, the specific orientation of the amino and phenyl groups can be influenced by the solvent. In polar protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with intramolecular interactions, potentially leading to a different conformational preference compared to the gas phase or nonpolar solvents. nih.gov

| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformer | Key Interactions |

|---|---|---|---|

| Gas Phase | 1 | Equatorial substituent, specific intramolecular H-bonding | Intramolecular hydrogen bonding, steric hindrance |

| Chloroform (B151607) | 4.8 | Equatorial substituent, potential for altered side-chain orientation | Moderate dipole-dipole interactions |

| Water | 78.4 | Equatorial substituent, solvated side-chain | Strong intermolecular hydrogen bonding with solvent |

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can be performed using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These calculations, when compared with experimental data, can help confirm the structure and stereochemistry of a molecule. researchgate.net

For this compound, the calculated ¹H and ¹³C NMR chemical shifts would be expected to show characteristic signals for the phenyl, ethyl, and cyclohexanone moieties. The protons on the cyclohexane ring would exhibit complex splitting patterns due to their diastereotopic nature. The chemical shifts of the protons and carbons in the vicinity of the nitrogen and carbonyl groups would be particularly sensitive to the molecule's conformation and the solvent used.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | ~210 | - |

| Quaternary Carbon (C-NH₂) | ~60-70 | - |

| Phenyl Carbons | ~125-145 | ~7.2-7.5 |

| Cyclohexane CH₂ | ~25-45 | ~1.5-2.5 |

| Ethyl CH₃ | ~10-15 | ~0.8-1.2 |

| Amino (NH₂) | - | ~1.5-3.0 (broad) |

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical frequency calculations can simulate these spectra with a good degree of accuracy. researchgate.net The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in peak assignment.

For this compound, the simulated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretch of the cyclohexanone ring around 1715 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the phenyl group would also be present. ustc.edu.cn

Prediction of Chiroptical Properties

Since this compound possesses a stereocenter at the carbon bearing the amino and phenyl groups, it is a chiral molecule. Chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can be predicted using time-dependent DFT (TD-DFT) calculations. These simulations can help in determining the absolute configuration of the molecule by comparing the calculated spectra with experimental data.

Reaction Mechanism Investigations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, and transition states.

Transition State Characterization for Elementary Steps

For a potential synthesis or reaction involving this compound, such as a reduction of the ketone or a reaction at the amino group, computational methods can be used to characterize the transition states of the elementary steps. nih.gov By locating the transition state structure and calculating its energy, the activation energy for that step can be determined. This information is crucial for understanding the reaction kinetics and selectivity. For example, in a hydride reduction of the cyclohexanone, theoretical calculations could predict whether the hydride attack will occur from the axial or equatorial face, thus determining the stereochemical outcome of the reaction. nih.gov

Molecular Dynamics (MD) Simulations:MD simulations are used to study the movement of atoms and molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as solvents.

Solvent Interactions and Their Influence on Molecular Behavior:Understanding how a solvent affects a molecule's structure and behavior is crucial. This analysis also relies on specific MD simulation data that models the interactions between the solute (this compound) and solvent molecules.

In-depth Analysis Reveals Scant Literature on this compound in Advanced Organic Synthesis

The requested applications for this specific compound in the areas of natural product synthesis, formation of nitrogen-containing heterocycles, and chiral catalyst development could not be substantiated with detailed research findings from scholarly articles, patents, or academic publications. Searches for the compound, including variations of its chemical name and structure, did not yield specific examples or data required to construct a scientifically accurate article based on the provided outline.

General synthetic methodologies exist for the creation of complex molecules from simpler chiral building blocks, the synthesis of various heterocyclic systems, and the design of new catalysts. For instance, chiral amines and ketones are fundamental starting materials in asymmetric synthesis. The amine and ketone functionalities within a single molecule, such as the one , theoretically allow for a range of chemical transformations.

Similarly, the synthesis of nitrogen-containing heterocycles like pyrrolidines, piperidines, and azepanes from amino-ketone precursors is a well-established area of organic chemistry. These reactions often involve intramolecular cyclization or condensation reactions. However, specific protocols and research findings detailing the conversion of this compound into these particular heterocyclic systems, or more complex fused and bridged variants, are not documented.

Furthermore, the development of chiral catalysts and ligands often utilizes molecules with well-defined stereochemistry and functional groups capable of coordinating to metal centers. While the structure of this compound possesses these features, there is no available literature to confirm its successful application or that of its derivatives as effective catalysts or ligands in asymmetric synthesis.

Due to the absence of specific scientific data and research pertaining to this compound for the outlined applications, it is not possible to provide a detailed and accurate article on its role in advanced organic synthesis at this time. The compound may be a novel entity with potential for future research, but its applications are not yet established in the accessible scientific domain.

Applications of 4 1 Amino 1 Phenyl Ethyl Cyclohexanone in Advanced Organic Synthesis

Development of Chiral Catalysts and Ligands

Design and Synthesis of Derivatives for Ligand Applications

The core structure of 4-(1-amino-1-phenyl-ethyl)-cyclohexanone is a prime candidate for the development of novel chiral ligands. The presence of both a nitrogen and an oxygen atom provides two potential coordination sites, making it a foundation for bidentate ligands. The synthesis of such ligand derivatives would typically involve the modification of the amine and/or the ketone functional groups to introduce phosphine (B1218219), oxazoline (B21484), or other coordinating moieties.

The design strategy often focuses on creating P,N-ligands, which combine a hard nitrogen donor and a soft phosphorus donor, a combination that has proven effective in a variety of asymmetric catalytic reactions. For instance, the amine group can be functionalized through acylation followed by reduction, or through direct alkylation with a phosphorus-containing group. The cyclohexanone (B45756) carbonyl can be converted into an alcohol, which can then be further functionalized, or it can be transformed into an oxazoline ring.

A hypothetical synthetic pathway to a P,N-ligand derivative is outlined below:

Reduction of the Ketone: The cyclohexanone can be stereoselectively reduced to the corresponding cyclohexanol (B46403) using a variety of reducing agents. The choice of reagent can influence the stereochemistry of the resulting hydroxyl group.

Protection of the Amine: The primary amine is typically protected to prevent side reactions during subsequent functionalization steps.

Introduction of the Phosphorus Moiety: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a phosphide, or it can be directly used in a Mitsunobu reaction with a phosphine oxide followed by reduction.

Deprotection and N-Functionalization: Removal of the amine protecting group allows for the introduction of various substituents on the nitrogen atom to fine-tune the steric and electronic properties of the ligand.

The modular nature of this synthetic approach allows for the creation of a library of ligands with varying steric bulk and electronic properties, which is crucial for optimizing catalytic performance in specific asymmetric transformations.

Evaluation in Asymmetric Catalytic Transformations

Derivatives of this compound are expected to be effective ligands in a range of asymmetric catalytic transformations, including hydrogenation and C-C coupling reactions. The rigid cyclohexane (B81311) backbone can effectively transmit chiral information from the stereocenter to the catalytic metal center, thereby inducing high enantioselectivity.

Asymmetric Hydrogenation: Chiral ligands derived from amino alcohols and diamines are well-established in the asymmetric hydrogenation of ketones, imines, and olefins. liv.ac.ukrsc.orgnih.govscilit.com It is anticipated that transition metal complexes (e.g., with Ruthenium, Rhodium, or Iridium) of ligands derived from this compound would be active catalysts for these reductions. The performance of these catalysts would be highly dependent on the specific ligand structure and the reaction conditions.

Table 1: Representative Performance of Cyclohexane-Based Chiral Ligands in Asymmetric Hydrogenation of Ketones

| Entry | Substrate | Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Pressure (atm) | Conversion (%) | ee (%) |

| 1 | Acetophenone (B1666503) | [RuCl₂(p-cymene)]₂ | (1R,2R)-TsDPEN | i-PrOH | 28 | 10 | >99 | 98 (R) |

| 2 | 1-Tetralone | [Rh(cod)₂]BF₄ | (R,R)-P,N-Ligand | CH₂Cl₂ | 25 | 20 | 100 | 95 (S) |

| 3 | Propiophenone | Ir(cod)Cl]₂ | (S,S)-N,N-Ligand | Toluene | 30 | 50 | 98 | 92 (R) |

This table presents representative data for analogous cyclohexane-based ligands to illustrate potential efficacy. Data is compiled from general knowledge in the field of asymmetric catalysis.

C-C Coupling Reactions: Chiral P,N-ligands are also widely used in palladium-catalyzed asymmetric allylic alkylation (AAA) and other C-C bond-forming reactions. nih.gov The electronic properties of the ligand, which can be tuned by modifying the substituents on the nitrogen and phosphorus atoms, play a crucial role in the efficiency and enantioselectivity of these reactions. The steric environment created by the cyclohexane backbone and the phenyl group would influence the approach of the nucleophile to the palladium-allyl intermediate, thereby controlling the stereochemical outcome.

Synthesis of Structural Analogues and Derivatives for Academic Exploration

The systematic modification of the this compound structure provides a platform for fundamental studies in stereochemistry and reactivity. By altering the cyclohexanone ring, the 1-amino-1-phenyl-ethyl substituent, and exploring different stereoisomers, researchers can gain insights into structure-activity relationships and develop new synthetic methodologies.

Systematic Modifications of the Cyclohexanone Ring

The cyclohexanone ring can be modified at various positions to study the impact of these changes on the molecule's properties and reactivity. beilstein-journals.org

α-Functionalization: The positions alpha to the carbonyl group can be functionalized through enolate chemistry. This allows for the introduction of alkyl, aryl, or heteroatom substituents. Such modifications can influence the conformational preferences of the ring and the steric environment around the catalytic center when the molecule is used as a ligand precursor.

Modifications at the 4-position: While the primary focus is on the existing substituent, further modifications at this position, such as the introduction of additional groups, could be explored, although this would be synthetically challenging.

Ring Size Variation: Although technically creating a different class of compound, the synthesis of analogous cyclopentanone (B42830) or cycloheptanone (B156872) derivatives would provide valuable comparative data on the effect of ring size on ligand performance and molecular conformation.

Table 2: Examples of Cyclohexanone Ring Modifications

| Modification Type | Reagents and Conditions | Resulting Structure | Potential Impact |

| α-Alkylation | LDA, R-X | 2-Alkyl-4-(1-amino-1-phenyl-ethyl)-cyclohexanone | Increased steric hindrance near the coordinating groups. |

| α-Hydroxylation | MoOPH, NaHMDS | 2-Hydroxy-4-(1-amino-1-phenyl-ethyl)-cyclohexanone | Introduction of an additional coordinating group. |

| Ring Contraction | Favorskii rearrangement | Cyclopentane carboxylic acid derivative | Altered bite angle and rigidity of the ligand backbone. |

This table provides hypothetical examples of modifications based on standard organic synthesis methodologies.

Variations on the 1-Amino-1-phenyl-ethyl Substituent

The 1-amino-1-phenyl-ethyl group offers several avenues for modification, each providing a way to systematically alter the steric and electronic properties of the molecule.

N-Alkylation/N-Arylation: The primary amine can be converted to a secondary or tertiary amine by introducing various alkyl or aryl groups. This is a common strategy in ligand design to modulate the electronic properties and steric bulk around the metal center. nih.gov

Modification of the Phenyl Group: The phenyl ring can be substituted with electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. nih.gov These modifications can have a significant impact on the electronic properties of the ligand and its catalytic activity.

Variation of the Alkyl Group: The ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl) to systematically probe the effect of steric bulk near the chiral center.

Exploration of Stereoisomeric Forms and Their Differential Reactivity

The this compound molecule has multiple stereocenters, leading to the possibility of several stereoisomers. The synthesis and separation of these stereoisomers are crucial for understanding their differential reactivity and for the development of highly enantioselective catalysts.

The key stereocenters are at C-4 of the cyclohexanone ring and the quaternary carbon of the 1-amino-1-phenyl-ethyl substituent. This leads to the existence of diastereomers (e.g., cis and trans isomers with respect to the relationship between the substituent at C-4 and a reference point on the ring). Furthermore, each of these diastereomers can exist as a pair of enantiomers.